Methyl 3,5-dichloro-2-(2-chloroacetamido)benzoate

Description

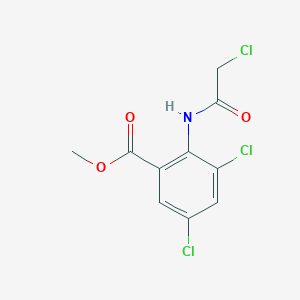

Methyl 3,5-dichloro-2-(2-chloroacetamido)benzoate (CAS: 214327-89-6) is a halogenated benzoate derivative with the molecular formula C₁₀H₈Cl₃NO₃ and a molecular weight of 296.54 g/mol. Its structure features a benzoate ester core substituted with three chlorine atoms: two at the 3- and 5-positions of the aromatic ring and one on the acetamido side chain at the 2-position (SMILES: COC(=O)C1=C(C(=CC(=C1)Cl)Cl)NC(=O)CCl) .

Properties

IUPAC Name |

methyl 3,5-dichloro-2-[(2-chloroacetyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl3NO3/c1-17-10(16)6-2-5(12)3-7(13)9(6)14-8(15)4-11/h2-3H,4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUHWTMYNAGXFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)Cl)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3,5-dichloro-2-(2-chloroacetamido)benzoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

- Chemical Name: this compound

- CAS Number: 214327-89-6

- Molecular Formula: C10H8Cl3N O2

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical in various metabolic pathways. For instance, it may interact with acetylcholinesterase (AChE), which is significant in neuropharmacology.

- Cell Signaling Pathways : It influences cell signaling pathways by modulating the activity of specific receptors or enzymes, potentially leading to altered gene expression and cellular responses.

- Biochemical Pathways : The compound is involved in several biochemical transformations that can affect cellular metabolism and function.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound is absorbed through biological membranes, likely facilitated by its lipophilic nature.

- Distribution : It shows a wide distribution in tissues due to its ability to cross cell membranes.

- Metabolism : The compound undergoes metabolic transformations involving phase I and phase II reactions, leading to various metabolites that may also exhibit biological activity.

- Excretion : Primarily eliminated through renal pathways, with some metabolites excreted via feces.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. A study reported that it exhibited inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Activity

Research indicates that the compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including MCF-7 breast cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against selected bacterial strains.

- Methodology : Disk diffusion method was employed.

- Results : The compound showed a zone of inhibition ranging from 15 mm to 25 mm against various strains.

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxic effects on MCF-7 cells.

- Methodology : MTT assay was utilized to determine cell viability.

- Results : IC50 values were found to be approximately 20 µM, indicating significant cytotoxicity.

Comparative Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 3,5-dichloro-2-(2-chloroacetamido)benzoate, we compare its structural and functional attributes with analogous halogenated benzoates and acetamido-substituted derivatives.

Structural Analogues

Functional and Physical Properties

- Solubility and Stability : Chlorine substituents reduce aqueous solubility relative to hydroxylated derivatives (e.g., Compound 1 in ), but improve stability against oxidative degradation.

- Mass Spectrometry : The compound’s CCS values (157.4–170.4 Ų) are higher than those of simpler benzoates (e.g., methyl benzoate: ~130–140 Ų), reflecting increased molecular volume due to halogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.